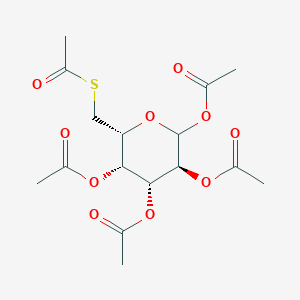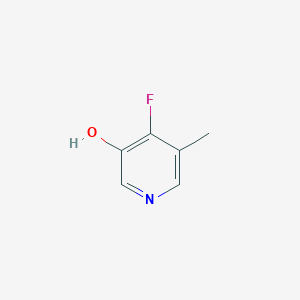
Sulindac methyl derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulindac Methyl Ester is a derivative of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID). Sulindac itself is an aryl methyl sulfoxide prodrug that is inactive in vitro but becomes active upon metabolic reduction to Sulindac Sulfide in vivo.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulindac Methyl Ester typically involves the esterification of Sulindac. One common method involves refluxing Sulindac acid in methanol in the presence of concentrated sulfuric acid, followed by recrystallization from ethyl ether to obtain the methyl ester as a yellow solid . Another method involves the use of PhI(OAc)2 as an oxidant and solutions of ammonium carbamate as the nitrogen source .
Industrial Production Methods
Industrial production of Sulindac Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the condensation of fluorobenzyl chloride and methylmalonic acid diethyl ester, followed by hydrolysis, decarboxylation, and chloridization steps to obtain the final product . The industrial methods are optimized for high yield, low cost, and stable product quality.
化学反应分析
Types of Reactions
Sulindac Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to Sulindac Sulfoximine using oxidants like PhI(OAc)2.
Reduction: Metabolic reduction to Sulindac Sulfide in vivo.
Substitution: Formation of derivatives through substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 as an oxidant.
Reduction: Enzymatic reduction in biological systems.
Substitution: Various substituted phenyl groups and acetohydrazide derivatives.
Major Products
Sulindac Sulfoximine: Formed through oxidation.
Sulindac Sulfide: Active metabolite formed in vivo.
Various Derivatives: Formed through substitution reactions.
科学研究应用
Sulindac Methyl Ester has a wide range of scientific research applications:
作用机制
Sulindac Methyl Ester exerts its effects primarily through its conversion to Sulindac Sulfide, which inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects . Additionally, Sulindac and its derivatives have been shown to reduce the growth of polyps and precancerous lesions in the colon, potentially through COX-independent mechanisms .
相似化合物的比较
Similar Compounds
Sulindac: The parent compound, also an NSAID with similar anti-inflammatory and analgesic properties.
Sulindac Sulfoximine: A derivative with potential chemotherapeutic properties.
Other NSAIDs: Such as ibuprofen and dexibuprofen, which also inhibit COX enzymes but may have different side effect profiles.
Uniqueness
Sulindac Methyl Ester is unique due to its role as a prodrug and its potential for conversion into various biologically active derivatives. Its ability to undergo metabolic reduction to an active form in vivo and its applications in cancer research and anti-inflammatory therapy distinguish it from other similar compounds .
属性
分子式 |
C21H19FO3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10- |
InChI 键 |
QQHHBCZJIQNNSG-ZDLGFXPLSA-N |
手性 SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


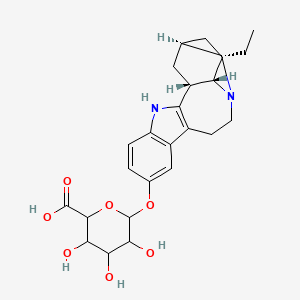
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)

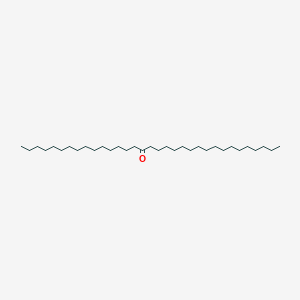

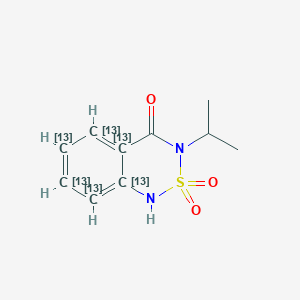
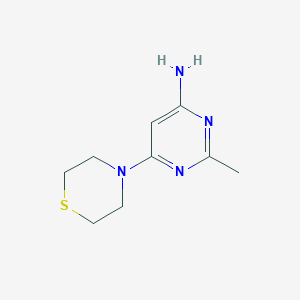
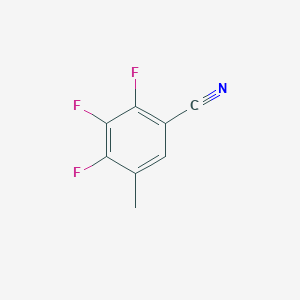
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
